molecular formula C26H25NO3S B5131880 N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide

Cat. No.: B5131880
M. Wt: 431.5 g/mol
InChI Key: PXHRFUDENFCYQX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a dibenzylsulfonamide moiety at position 2.

Properties

IUPAC Name

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3S/c1-2-30-25-15-13-24-18-26(16-14-23(24)17-25)31(28,29)27(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-18H,2,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHRFUDENFCYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include pyridine, which acts as a base to absorb the HCl generated during the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibenzyl-6-ethoxynaphthalene-2-sulfonamide with sulfonamide and acetamide derivatives from diverse chemical classes, focusing on structural features and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
This compound Naphthalene 6-ethoxy, N,N-dibenzylsulfonamide Sulfonamide, ether Enzyme inhibition (hypothetical)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) Benzothiazole 6-CF₃, phenylacetamide Acetamide, trifluoromethyl Anticancer, antimicrobial
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline 7-ethoxy, chloro-fluoroaniline, cyano Acrylamide, cyano, ether Kinase inhibition (hypothetical)
N-(2-Naphthyl)-p-toluenesulfonamide (SDBS Library) Naphthalene 2-naphthyl, p-toluenesulfonamide Sulfonamide Organic synthesis intermediate
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine Diethylamino, methoxy, methylpyrimidine Sulfonamide, amine, ether Antiviral or kinase inhibitor

Key Observations

Core Structure Diversity: The naphthalene core in the target compound contrasts with benzothiazole (EP3348550A1) or quinoline (Biopharmacule catalog) derivatives. Naphthalene-based sulfonamides (e.g., N-(2-naphthyl)-p-toluenesulfonamide) share aromatic bulk but lack the ethoxy and dibenzyl groups, which may reduce steric hindrance compared to the target compound .

Substituent Effects: Ethoxy vs. Dibenzylsulfonamide: Unlike simpler sulfonamides (e.g., p-toluenesulfonamide), the dibenzyl substitution could hinder rotational freedom, affecting binding to enzyme active sites .

Electronic Properties :

  • Trifluoromethyl (CF₃) groups in benzothiazole derivatives (EP3348550A1) are strong electron-withdrawing groups, enhancing metabolic stability compared to the electron-donating ethoxy group in the target compound .

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